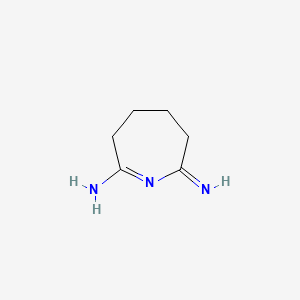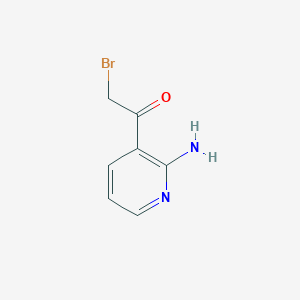![molecular formula C13H33NO2Si3 B13951268 Propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester CAS No. 55125-15-0](/img/structure/B13951268.png)
Propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester is a specialized organic compound that belongs to the class of silyl esters. This compound is characterized by the presence of trimethylsilyl groups, which are known for their stability and resistance to hydrolysis. The compound’s unique structure makes it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester typically involves the reaction of propanoic acid derivatives with trimethylsilyl reagents. One common method is the reaction of propanoic acid with bis(trimethylsilyl)amine in the presence of a catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the silyl groups and to minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like trimethylsilyl chloride and hexamethyldisilazane are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted silyl esters. The specific products depend on the reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: The compound is employed in the study of enzyme mechanisms and protein modifications.
Medicine: It is investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Wirkmechanismus
The mechanism of action of propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester involves the interaction of its silyl groups with various molecular targets. The trimethylsilyl groups provide steric protection, preventing unwanted side reactions and enhancing the stability of the compound. The molecular pathways involved include the formation of stable silyl intermediates, which can undergo further chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propanoic acid, trimethylsilyl ester
- Glyceric acid, tris(trimethylsilyl) derivative
- Phosphonic acid, bis(trimethylsilyl) ester
Uniqueness
Propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester is unique due to the presence of both bis(trimethylsilyl)amino and trimethylsilyl ester groups. This dual functionality provides enhanced stability and reactivity compared to similar compounds. The compound’s unique structure allows it to participate in a wider range of chemical reactions and applications .
Eigenschaften
CAS-Nummer |
55125-15-0 |
|---|---|
Molekularformel |
C13H33NO2Si3 |
Molekulargewicht |
319.66 g/mol |
IUPAC-Name |
trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-methylpropanoate |
InChI |
InChI=1S/C13H33NO2Si3/c1-12(13(15)16-19(8,9)10)11-14(17(2,3)4)18(5,6)7/h12H,11H2,1-10H3 |
InChI-Schlüssel |
CAYUWFAMARZETO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN([Si](C)(C)C)[Si](C)(C)C)C(=O)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13951235.png)








